
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 2-thiophenecarboxylate, also known as IMTP, is a chemical compound that has been widely studied for its potential use in various scientific research applications. The compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 2-thiophenecarboxylate involves its ability to inhibit the activity of specific enzymes and proteins. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine. This compound has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, inhibit the activity of acetylcholinesterase, and inhibit the activity of histone deacetylases. The compound has also been shown to have anti-inflammatory properties and to induce apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 2-thiophenecarboxylate has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and proteins, its anti-cancer properties, and its ability to induce apoptosis. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 2-thiophenecarboxylate, including its potential use in the treatment of Alzheimer's disease, its anti-cancer properties, and its ability to inhibit the activity of specific enzymes and proteins. Further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with similar or improved properties.
In conclusion, this compound, or this compound, is a chemical compound that has shown promise in various scientific research applications, including its anti-cancer properties and potential use in the treatment of Alzheimer's disease. The compound has been synthesized using different methods and has been shown to inhibit the activity of specific enzymes and proteins, induce apoptosis, and have anti-inflammatory properties. Further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity.
Applications De Recherche Scientifique
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 2-thiophenecarboxylate has been studied for its potential use in various scientific research applications, including its anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for memory and learning.
Propriétés
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-25-16-11-13(12-21-22-18(23)14-6-8-20-9-7-14)4-5-15(16)26-19(24)17-3-2-10-27-17/h2-12H,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMMDJLMQEUTH-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)

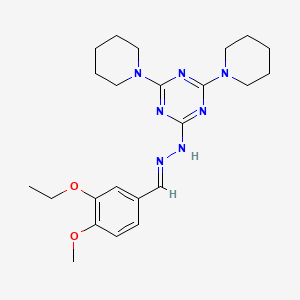
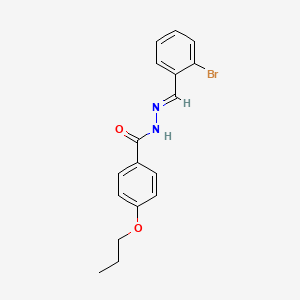
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)

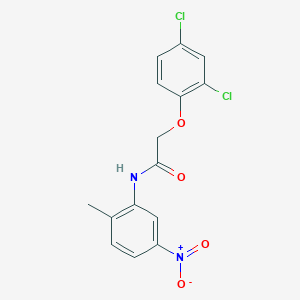
![4-(dimethylamino)benzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3868684.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3868697.png)
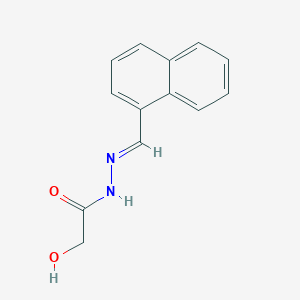
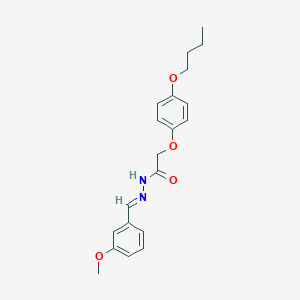
![2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3868722.png)
![N-(4-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868739.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3868750.png)